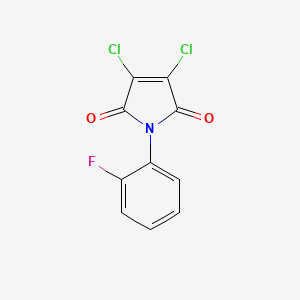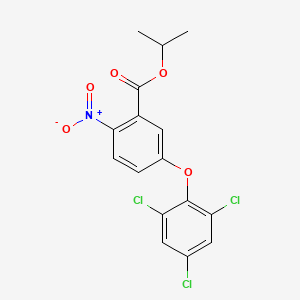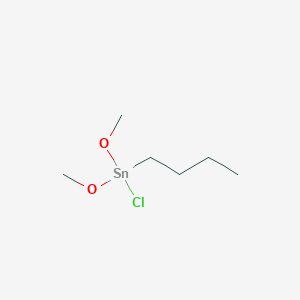
Butyl(chloro)dimethoxystannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(chloro)dimethoxystannane is an organotin compound with the chemical formula C6H15ClO2Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl(chloro)dimethoxystannane can be synthesized through the reaction of butylstannane with methanol and hydrochloric acid. The reaction typically proceeds as follows:
BuSnH3+2CH3OH+HCl→BuSn(Cl)(OCH3)2+2H2
This reaction involves the substitution of hydrogen atoms in butylstannane with methoxy groups and a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(chloro)dimethoxystannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of butylstannane and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or sodium methoxide, typically carried out in an organic solvent like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include butyl(dimethoxy)stannane and the corresponding substituted product.
Oxidation Reactions: Products may include butylstannic acid derivatives.
Reduction Reactions: Products include reduced tin compounds, such as butylstannane.
Aplicaciones Científicas De Investigación
Butyl(chloro)dimethoxystannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-tin bonds.
Materials Science:
Biological Studies: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents and biocides.
Medicinal Chemistry: Research is ongoing to explore the potential of organotin compounds in drug development, particularly for their anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of butyl(chloro)dimethoxystannane involves its interaction with biological molecules and cellular components. The tin center can coordinate with various ligands, affecting enzyme activity and cellular processes. The compound may also disrupt cell membranes and interfere with metabolic pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butyl(dimethoxy)stannane: Similar structure but lacks the chlorine atom.
Butyl(triethoxy)stannane: Contains ethoxy groups instead of methoxy groups.
Butyl(dichloro)stannane: Contains two chlorine atoms instead of one.
Uniqueness
Butyl(chloro)dimethoxystannane is unique due to the presence of both methoxy and chlorine substituents on the tin atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
50832-60-5 |
|---|---|
Fórmula molecular |
C6H15ClO2Sn |
Peso molecular |
273.34 g/mol |
Nombre IUPAC |
butyl-chloro-dimethoxystannane |
InChI |
InChI=1S/C4H9.2CH3O.ClH.Sn/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H3;1H;/q;2*-1;;+3/p-1 |
Clave InChI |
UFMSCRCFSLDLQH-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](OC)(OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


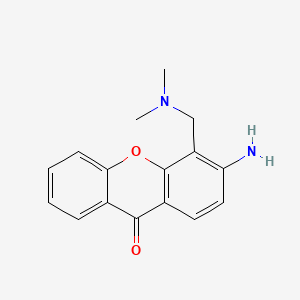
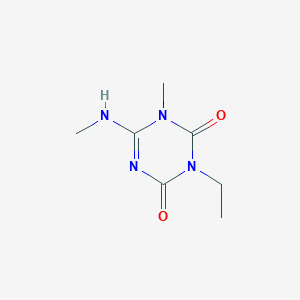


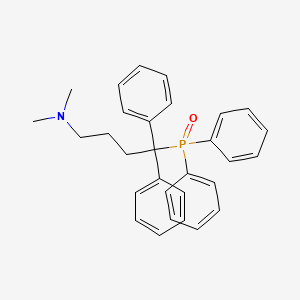
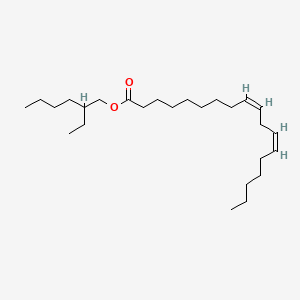
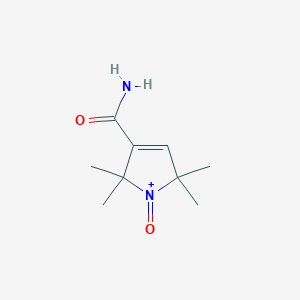
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)

